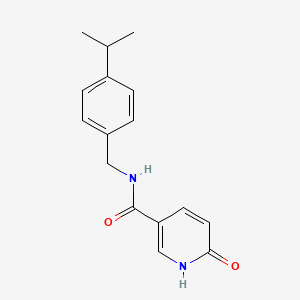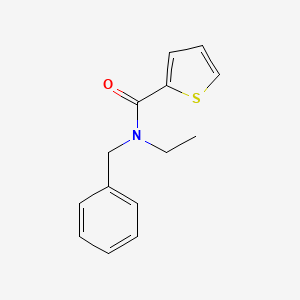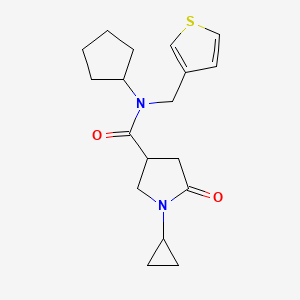![molecular formula C17H19N3O2 B5515608 2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5515608.png)
2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a part of the pyrimidine family, known for their varied applications in medicinal and material chemistry due to their unique structural and chemical characteristics.
Synthesis Analysis
The synthesis of related pyrimidine compounds involves methods like oxidative decarboxylation-β-iodination of alpha-amino acid carbamates or amides, allowing introduction of different substituents at specific positions (Boto, Hernández, de Leon, & Suárez, 2001).
Molecular Structure Analysis
Studies on similar pyrimidine derivatives reveal that the pyrimidine ring tends to be planar and forms specific dihedral angles with adjacent rings, impacting the overall molecular conformation (Sharma et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions like iodine-mediated cyclization, forming structurally diverse compounds. These reactions are pivotal in exploring the compound's potential in pharmaceuticals and materials science (Kobayashi et al., 2009).
Physical Properties Analysis
Polyimides derived from pyrimidine compounds exhibit exceptional solubility, transparency, and thermal stability, indicating the influence of pyrimidine structures on material properties (Wang et al., 2015).
Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on compounds structurally similar to "2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine" has demonstrated detailed structural analysis and molecular interactions. For instance, the study on 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol by Sharma et al. (2014) reveals the planarity of the pyrimidine ring and its dihedral angles with fused benzene and hydroxy-substituted benzene rings, highlighting intricate hydrogen bonding and π-π interactions within the crystal structure Sharma et al., 2014.
Corrosion Inhibition
A study by Hegazy et al. (2012) evaluated Schiff bases, including pyrimidine derivatives, for their corrosion inhibition efficiency on carbon steel in hydrochloric acid. This research underscores the potential of pyrimidine compounds in protecting metals against corrosion, linked to their chemical structures Hegazy et al., 2012.
Photoluminescence Properties
The synthesis and characterization of Zn(II) complexes with Schiff-base ligands, including pyrimidine derivatives, have been explored for their photoluminescence properties. This study by Chattopadhyay et al. (2009) indicates the utility of such compounds in developing materials with potential applications in optical and electronic devices Chattopadhyay et al., 2009.
Synthetic Methodologies
Research on synthesizing hydroxy-pyrrolizidines and indolizidines from cyclopropenones, including reactions with cyclic imines like piperideines, provides insights into accessing compounds with core structures relevant to natural products with bioactive properties. This study by Kondakal et al. (2012) demonstrates advanced synthetic routes to pyrimidine derivatives, highlighting their significance in medicinal chemistry Kondakal et al., 2012.
Antimicrobial and Anticancer Agents
The design, synthesis, and evaluation of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents have been extensively studied. Research indicates that these compounds exhibit significant activity against various microbial strains and cancer cell lines, underscoring the therapeutic potential of pyrimidine derivatives in addressing infectious diseases and cancer Abd El-Sattar et al., 2021.
properties
IUPAC Name |
(2-methylpiperidin-1-yl)-(3-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-2-3-11-20(13)16(21)14-7-4-8-15(12-14)22-17-18-9-5-10-19-17/h4-5,7-10,12-13H,2-3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXGTXQJNGYSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)
![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)
![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)
![N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5515601.png)
![5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5515610.png)

![5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole](/img/structure/B5515615.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5515623.png)